HSR6071 HSR6071 HSR6071 is an antiallergic agent with potential for the treatment of asthma.
Brand Name: Vulcanchem
CAS No.: 111374-21-1
VCID: VC0007008
InChI: InChI=1S/C10H12N8O/c19-9(13-10-14-16-17-15-10)7-5-11-6-8(12-7)18-3-1-2-4-18/h5-6H,1-4H2,(H2,13,14,15,16,17,19)
SMILES: C1CCN(C1)C2=NC(=CN=C2)C(=O)NC3=NNN=N3
Molecular Formula: C10H12N8O
Molecular Weight: 260.26 g/mol

HSR6071

CAS No.: 111374-21-1

Cat. No.: VC0007008

Molecular Formula: C10H12N8O

Molecular Weight: 260.26 g/mol

* For research use only. Not for human or veterinary use.

HSR6071 - 111374-21-1

CAS No. 111374-21-1
Molecular Formula C10H12N8O
Molecular Weight 260.26 g/mol
IUPAC Name 6-pyrrolidin-1-yl-N-(2H-tetrazol-5-yl)pyrazine-2-carboxamide
Standard InChI InChI=1S/C10H12N8O/c19-9(13-10-14-16-17-15-10)7-5-11-6-8(12-7)18-3-1-2-4-18/h5-6H,1-4H2,(H2,13,14,15,16,17,19)
Standard InChI Key LUJDHCXCWJFNOJ-UHFFFAOYSA-N
Isomeric SMILES C1CCN(C1)C2=NC(=CN=C2)C(=O)NC3=NNN=N3
SMILES C1CCN(C1)C2=NC(=CN=C2)C(=O)NC3=NNN=N3
Canonical SMILES C1CCN(C1)C2=NC(=CN=C2)C(=O)NC3=NNN=N3

Chemical and Physical Properties of HSR6071

HSR6071 (CAS No. 111374-21-1) is a synthetic small molecule with the molecular formula C₁₀H₁₂N₈O. Its structure integrates a pyrazine ring substituted with a pyrrolidinyl group at the 6-position and a tetrazolyl carboxamide moiety at the 2-position (Figure 1) . Key physicochemical properties include:

PropertyValueSource
Molecular Weight260.26 g/mol
Density1.555±0.06 g/cm³ (predicted)
Melting Point288–294°C (decomposes in DMSO)
pKa2.61±0.10 (predicted)
Solubility in Water50 mg/mL (192.12 mM at pH 12)
Storage Conditions-20°C (powder stable for 3 years)

The compound’s solubility in aqueous solutions is pH-dependent, requiring alkaline conditions (pH 12) for optimal dissolution . Its stability under refrigeration and resistance to spontaneous degradation make it suitable for long-term experimental use.

Mechanism of Action: Targeting Allergic Pathways

HSR6071 exerts its antiallergic effects through dual mechanisms: inhibition of histamine release and modulation of cyclic AMP (cAMP) phosphodiesterase activity.

Histamine Release Inhibition

HSR6071 selectively inhibits immunoglobulin E (IgE)-mediated histamine release from mast cells, with a half-maximal inhibitory concentration (IC₅₀) of 0.46 nM . This potency surpasses many first-generation antihistamines, such as ketotifen, which typically exhibit IC₅₀ values in the micromolar range. The compound’s specificity is evident in its ability to suppress histamine release induced by compound 48/80 (a mast cell degranulator) while sparing responses to calcium ionophores like A23187 . This suggests a targeted action on signaling pathways upstream of calcium mobilization, possibly involving G-protein-coupled receptors or tyrosine kinase activation.

cAMP Phosphodiesterase Inhibition

By inhibiting cAMP phosphodiesterase, HSR6071 elevates intracellular cAMP levels, leading to smooth muscle relaxation in the trachea and bronchi . This mechanism mirrors that of theophylline, a classic asthma therapeutic, but with greater specificity for allergic pathways. Elevated cAMP also suppresses inflammatory cytokine production, further mitigating allergic inflammation .

Pharmacological Profile in Preclinical Models

Efficacy in Asthma Models

In rat models of IgE-mediated experimental asthma, intravenously administered HSR6071 (0.01–0.1 mg/kg) reduced bronchoconstriction in a dose-dependent manner . Oral administration (0.3–3 mg/kg) similarly attenuated allergic responses in guinea pigs, with peak efficacy observed within 5 minutes post-administration . This rapid absorption underscores its potential for acute allergy management.

Comparative Potency

HSR6071’s antiallergic activity was compared to established agents in guinea pig lung tissue studies:

  • Amlexanox: HSR6071 showed 3-fold greater inhibition of histamine release.

  • Ketotifen: While less potent than ketotifen in suppressing slow-reacting substance of anaphylaxis (SRS-A), HSR6071 exhibited a broader safety profile with minimal sedative effects .

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